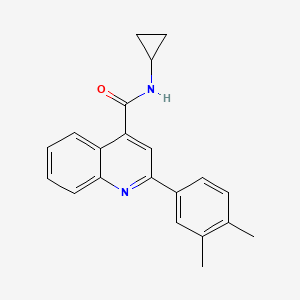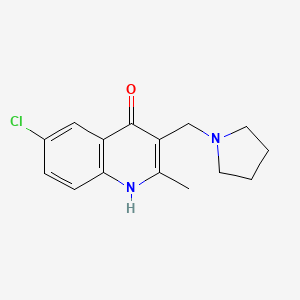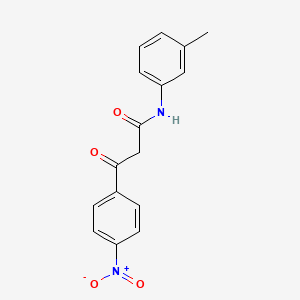
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit various biological activities.
Mécanisme D'action
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide selectively inhibits the activity of a specific type of protein kinase known as protein kinase D (PKD). PKD plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide binds to the active site of PKD, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has several advantages as a pharmacological tool in scientific research. It exhibits high selectivity for PKD, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant inhibition of PKD.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of PKD based on the structure of N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Another potential direction is the study of the role of PKD in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide could be used in combination with other pharmacological agents to enhance its therapeutic effects.
Méthodes De Synthèse
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3,4-dimethylbenzoyl chloride, followed by cyclization and subsequent reaction with 4-chloro-2-methylquinoline. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit selective inhibition of a specific type of protein kinase, which plays a crucial role in various cellular processes. N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been used to study the role of this protein kinase in cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-13-7-8-15(11-14(13)2)20-12-18(21(24)22-16-9-10-16)17-5-3-4-6-19(17)23-20/h3-8,11-12,16H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQCEJKLBEHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![9-[3-(methylsulfonyl)propanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687863.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)


![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)